1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride
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Overview
Description
1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride is a L-alpha-amino acid . It is used as a primary and secondary intermediate for pharmaceutical and organic synthesis . The compound has a CAS Number of 1360547-44-9 and a linear formula of C6H12CLNO2 .
Molecular Structure Analysis
The molecular formula of 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride is C6H12ClNO2 . The InChI code is 1S/C6H11NO2.ClH/c7-4-6(5(8)9)2-1-3-6;/h1-4,7H2,(H,8,9);1H . The compound has a molecular weight of 165.62 g/mol .Physical And Chemical Properties Analysis
1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride is slightly soluble in water . It has a molecular weight of 165.62 g/mol . The compound has a topological polar surface area of 63.3 Ų and a complexity of 129 .Scientific Research Applications
Synthesis and Stereochemistry
1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride, also known as 2-(aminomethyl)cyclobutane-1-carboxylic acid, has been a subject of research primarily in the field of organic chemistry, especially in the synthesis of stereoisomers and amino acids. Researchers have developed methods to synthesize its stereoisomers, like (+)-(1R,2S) and (−)-(1S,2R) stereoisomers, using strategies like photochemical [2+2] cycloaddition reactions (André, Vidal, Ollivier, Robin, & Aitken, 2011). This synthesis process is significant due to the potential applications of these stereoisomers in various fields including medicinal chemistry and material science.
Peptide Synthesis and Structural Studies
This compound has also been used in the synthesis of highly rigid beta-peptides and beta-dipeptides, demonstrating its versatility in peptide chemistry. The stereoselective synthesis and structural studies of these peptides, including derivatives of (+)- and (-)-2-aminocyclobutane-1-carboxylic acid, have been explored. These studies reveal the potential of the cyclobutane ring as a structure-promoting unit in both monomers and dimers, contributing significantly to the field of peptide design and structural biology (Izquierdo, Rúa, Sbai, Parella, Alvarez-Larena, Branchadell, & Ortuño, 2005).
Application in Tumor Imaging
Further, research has been conducted on the synthesis and evaluation of labeled amino acids like syn-, anti-1-amino-3-[2-iodoethenyl]-cyclobutane-1-carboxylic acid for potential use in SPECT brain tumor imaging. These compounds have shown promising results in models of brain tumors, indicating their potential application in medical imaging and cancer research (Yu, Williams, Malveaux, Camp, Olson, & Goodman, 2008).
Safety And Hazards
properties
IUPAC Name |
1-(aminomethyl)cyclobutane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c7-4-6(5(8)9)2-1-3-6;/h1-4,7H2,(H,8,9);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRRNWHSNQWOUNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride |
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